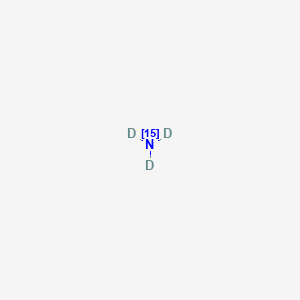

Ammonia-15N,d3

Description

Properties

InChI |

InChI=1S/H3N/h1H3/i1+1/hD3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-IQGFCBPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][15N]([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583844 | |

| Record name | (~2~H_3_,~15~N)Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

21.042414232 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22364-56-3 | |

| Record name | (~2~H_3_,~15~N)Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22364-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Considerations in Preparing Ammonia-15N,d3

- Isotopic Labeling : The key to preparing this compound is the incorporation of ^15N isotope into the ammonia molecule along with the substitution of hydrogen atoms by deuterium. This requires sources of ^15N-labeled nitrogen and deuterium gas or deuterated reagents.

- Purity Control : Commercial ^15N-labeled gases often contain ppm-level impurities including ^14N-containing species and nitrogen oxides, which can interfere with the isotopic labeling results. Thus, purification and careful characterization are critical steps in preparation.

- Reaction Conditions : Ammonia synthesis typically occurs under catalytic conditions involving hydrogenation of nitrogen or nitrogen-containing intermediates, often requiring high temperatures and pressures or photochemical activation.

Catalytic Hydrogenation of ^15N-Labeled Nitrogen Sources

One of the primary methods for preparing this compound involves catalytic hydrogenation of ^15N-labeled nitrogen or nitrogen-containing intermediates using deuterium gas (D2) as the hydrogen source.

Metal Nitride Hydrogenation : A prominent method uses N2-derived metal nitrides labeled with ^15N as precursors. These nitrides undergo hydrogenation in the presence of deuterium gas and a suitable catalyst, such as an iridium hydride complex, under photochemical conditions to yield this compound.

Photocatalytic Cycle : The process involves photoexcitation of the iridium hydride catalyst, which mediates proton-coupled electron transfer (PCET) to hydrogenate the metal nitride. The hydrogen atoms incorporated into ammonia are derived from D2, confirmed by deuterium labeling experiments.

-

- Catalyst: Iridium hydride complexes (e.g., (η^5-C5Me5)Ir(bq)H)

- Light Source: Blue light irradiation

- Gas: ^15N-labeled metal nitride precursor and D2 gas (4 atm)

- Solvent: Anhydrous solvents to avoid proton contamination

- Temperature: Ambient to moderate temperatures under photochemical activation

Yield and Efficiency : Yields of about 39% per molybdenum center have been reported for ^15NH3 formation under optimized conditions, demonstrating the feasibility of this approach.

Isotopic Exchange Methods

[^15N/^14N Isotopic Exchange](pplx://action/followup) : Another approach to preparing isotopically labeled ammonia involves isotopic exchange reactions over catalysts such as cobalt molybdenum nitrides. This method relies on gas-phase exchange of ^15N_2 with ^14N-containing species at elevated temperatures (~450 °C), allowing incorporation of ^15N into ammonia formed catalytically.

Mechanistic Insights : The exchange proceeds via homomolecular and heterolytic pathways, with heterolytic exchange involving surface nitrogen atoms. This method is useful for generating isotopically labeled ammonia but requires careful control of reaction conditions to maximize ^15N incorporation.

Purification and Quality Control of this compound

Impurity Analysis : Commercial ^15N-labeled gases and ammonia often contain impurities such as ^14N^15N, ^15NH3, ^14NH3, and nitrogen oxides at ppm levels. These impurities can affect the isotopic purity of the final ammonia product.

-

- Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative impurity analysis

- Nuclear Magnetic Resonance (NMR), especially ^1H-NMR, to detect deuterium incorporation and confirm isotopic labeling

- Mass spectrometry for isotopic ratio determination

Recommended Protocols : To ensure reliable preparation and use of this compound, protocols involving gas pre-treatment, impurity quantification, and comparison of isotopic product yields to impurity-derived background are advocated. This ensures elimination of false positives in labeling experiments.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ammonia-15N,d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrogen oxides.

Reduction: It can be reduced to form nitrogen gas.

Substitution: It can participate in substitution reactions where the deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and ozone, typically under elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under high pressure.

Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitrogen oxides (NO, NO2).

Reduction: Nitrogen gas (N2).

Substitution: Compounds where deuterium is replaced by other atoms or groups.

Scientific Research Applications

Chemistry

Ammonia-15N,d3 is instrumental in studying reaction mechanisms and kinetics. It allows researchers to:

- Trace Reaction Pathways: The isotopic labeling enables the identification of specific reaction intermediates.

- Analyze Kinetics: By monitoring the incorporation of labeled ammonia into products, researchers can derive kinetic parameters.

Biology

In biological research, this compound serves as a valuable tool for:

- Metabolic Studies: It helps trace nitrogen assimilation in organisms, providing insights into metabolic pathways.

- Nitrogen Cycling: By using labeled ammonia in ecological studies, researchers can assess nitrogen uptake by plants and its subsequent effects on soil health.

Case Study Example:

A study demonstrated that infusing sheep with this compound resulted in measurable enrichment in biological fluids, indicating successful incorporation into metabolic pathways.

Medicine

In the medical field, this compound is utilized for:

- Diagnostic Imaging: Its isotopic properties are leveraged in imaging techniques to trace metabolic processes.

- Pharmacokinetic Studies: Researchers use it to understand drug metabolism and distribution within biological systems.

Case Study Example:

Research involving malnourished children showed that those receiving diets enriched with Ammonia-15N retained significant amounts of the label, indicating effective nitrogen utilization during recovery from malnutrition .

Environmental Science

This compound plays a crucial role in environmental research by:

- Studying Nitrogen Volatilization: It helps quantify ammonia emissions from agricultural practices.

- Assessing Fertilizer Efficiency: Researchers analyze how plants assimilate nitrogen from fertilizers, leading to improved agricultural practices.

Table 1: Summary of Case Studies Involving this compound

Mechanism of Action

The mechanism of action of Ammonia-15N,d3 involves its incorporation into various chemical and biological processes due to its isotopic labeling. The nitrogen-15 isotope allows for detailed tracking of nitrogen atoms in reactions and metabolic pathways. The deuterium atoms provide additional stability and can influence reaction kinetics and mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to Ammonia-15N,d3, with distinct isotopic labeling, applications, and analytical methodologies:

Ammonium-15N Chloride (¹⁵NH₄Cl)

- Isotopic Labeling : ¹⁵N enrichment in the ammonium ion (¹⁵NH₄⁺).

- Molecular Weight : 54.48 g/mol .

- Applications :

- Key Difference : Unlike this compound, this salt form enhances solubility in biological systems, making it ideal for in vivo studies.

Ammonium-15N₂ Sulfate ((¹⁵NH₄)₂SO₄)

- Isotopic Labeling : Dual ¹⁵N atoms in the ammonium group.

- Applications :

- Analytical Method : Isotope ratio mass spectrometry (IRMS) for δ¹⁵N analysis .

Calcium Nitrate-15N₃ (¹⁵NH₄Ca(¹⁵NO₃)₃)

- Isotopic Labeling : ¹⁵N in both ammonium and nitrate groups (5 atom % enrichment) .

- Applications :

- Quantifying nitrogen fixation and nitrification processes in agricultural systems.

- Rarely used in metabolic studies due to its complex ionic structure.

Glycine-15N

- Isotopic Labeling: ¹⁵N in the amino group.

- Applications: Comparative metabolic studies with ¹⁵NH₄Cl reveal divergent nitrogen pool dynamics. For example, glycine-¹⁵N exhibits slower turnover rates and larger metabolic pools than ammonium-¹⁵N in infants .

- Key Difference : Incorporates into protein synthesis pathways, unlike ammonium salts .

15N₂ Gas

- Isotopic Labeling : Dual ¹⁵N atoms in molecular nitrogen.

- Applications :

- Key Difference : Gaseous form requires specialized handling, unlike liquid or salt-based isotopes.

Data Tables

Table 1: Isotopic and Physical Properties

Table 2: Metabolic Study Findings

Research Findings and Analytical Considerations

- Environmental Tracing : δ¹⁵N analysis of atmospheric NH₃ distinguishes combustion (δ¹⁵N = −30‰ to −10‰) from agricultural sources (δ¹⁵N = −5‰ to +5‰) . This compound serves as a reference in such studies.

- Electrochemical Synthesis : ¹⁵N₂ gas ensures accurate quantification of NH₃ production, with ¹⁵NH₃ detection via FTIR shifts (e.g., 1249 cm⁻¹ for ¹⁵NH₃ vs. 1228 cm⁻¹ for ¹⁸O-labeled NH₃) .

- Metabolic Pool Dynamics: Ammonium-¹⁵N chloride shows faster turnover rates than glycine-¹⁵N, reflecting direct incorporation into urea synthesis .

Biological Activity

Ammonia-15N,d3 (also known as Ammonia-D3 or ) is a stable isotope-labeled compound that has garnered attention in various biological and environmental studies. This article delves into its biological activity, mechanisms of action, and implications in research, supported by relevant findings and case studies.

Overview of this compound

Ammonia is a vital nitrogen source for many organisms, playing a crucial role in metabolic processes. The isotopic labeling with allows researchers to trace nitrogen pathways in biological systems, providing insights into nitrogen metabolism and cycling. The deuterated form (d3) further enhances its utility in specific applications, such as NMR spectroscopy.

Nitrogen Metabolism

Ammonia serves as a substrate for various biochemical reactions, particularly in the synthesis of amino acids and nucleotides. The incorporation of into ammonia enables the tracking of nitrogen assimilation processes in organisms. For instance, studies have demonstrated that the infusion of -labeled ammonia into sheep resulted in measurable enrichment in biological fluids, indicating successful incorporation into metabolic pathways .

Key Findings:

- Enrichment Measurement : A method utilizing glutamate dehydrogenase was developed to determine enrichment in biological samples, allowing for accurate assessments of nitrogen sources .

- In Vivo Studies : Infusion studies showed significant recovery of ammonia from mesenteric and portal veins, confirming its metabolic incorporation .

Toxicological Profile

Ammonia's biological activity is not limited to its role as a nutrient; it also poses toxicity risks at elevated concentrations. The toxicological profile indicates that ammonia can disrupt cellular functions and lead to neurotoxic effects . Understanding these mechanisms is essential for evaluating the risks associated with ammonia exposure.

Toxicity Mechanisms:

- Neurotoxic Effects : Ammonia can interfere with neurotransmitter systems, leading to neurological impairments.

- Cellular Disruption : High concentrations can cause cellular swelling and apoptosis due to osmotic imbalances.

Application in Environmental Research

The use of -labeled ammonia has been instrumental in understanding nitrogen cycling in ecosystems. For example, research involving the application of to agricultural soils has provided insights into how plants assimilate nitrogen from fertilizers . This has implications for optimizing fertilizer use and reducing environmental impacts.

Table 1: Summary of Case Studies Involving this compound

Research Findings

Recent advancements have highlighted the efficiency of electrocatalytic processes involving nitrite reduction to ammonia using catalysts that incorporate . These studies demonstrate the potential for developing sustainable ammonia production methods while tracing nitrogen pathways using isotopic labeling .

Electrocatalytic Activity:

Q & A

Q. How should isotopic dilution effects be corrected in soil nitrogen transformation studies?

- Methodological Answer : Use <sup>15</sup>N isotope dilution equations to account for pool mixing. For example:

Soil-specific correction factors are derived from parallel microcosm experiments with sterile controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.